1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol
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Description
DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0), also known as DAG(22:4/22:4) or diacylglycerol(22:4/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) has been found throughout all human tissues. Within the cell, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is primarily located in the membrane (predicted from logP). DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) can be biosynthesized from PA(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)); which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) and alpha-linolenoyl-CoA can be converted into TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:3(9Z, 12Z, 15Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) can be biosynthesized from PA(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) and stearidonoyl-CoA can be converted into TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:4(6Z, 9Z, 12Z, 15Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) can be biosynthesized from PA(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) and eicosatetraenoyl-CoA can be converted into TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:4(8Z, 11Z, 14Z, 17Z)); which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is involved in phosphatidylethanolamine biosynthesis pe(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylcholine biosynthesis PC(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as 7Z,10Z,13Z,16Z-docosatetraenoyl. It has a role as a mouse metabolite. It derives from an all-cis-docosa-7,10,13,16-tetraenoic acid.
Properties
Molecular Formula |
C47H76O5 |
---|---|
Molecular Weight |
721.1 g/mol |
IUPAC Name |
[(2S)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hydroxypropyl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C47H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44-45(43-48)52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,45,48H,3-10,15-16,21-22,27-28,33-44H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-/t45-/m0/s1 |
InChI Key |
HHYKAFPKWFOYAT-AWFPJDAOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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